Acetanilide, 3'-chloro-2-iodo-
Overview
Description
Acetanilide, 3'-chloro-2-iodo- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of acetanilide, which is a widely used organic compound in the field of pharmaceuticals and dyes. The addition of 3'-chloro-2-iodo- to acetanilide has resulted in a compound that exhibits enhanced properties and potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of acetanilide, 3'-chloro-2-iodo- is not yet fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by inhibiting the growth and reproduction of microorganisms.
Biochemical And Physiological Effects
Acetanilide, 3'-chloro-2-iodo- has been shown to have minimal toxicity and adverse effects on living organisms. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of acetanilide, 3'-chloro-2-iodo- is its potential use as a catalyst in various chemical reactions. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound's limited solubility in water and other solvents can pose a challenge in certain lab experiments.
Future Directions
There are several potential future directions for the study of acetanilide, 3'-chloro-2-iodo-. One possible direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications as a catalyst in various chemical reactions. Finally, the synthesis of new derivatives of acetanilide, 3'-chloro-2-iodo- could result in compounds with enhanced properties and potential applications in different fields.
Synthesis Methods
The synthesis of acetanilide, 3'-chloro-2-iodo- involves the reaction of acetanilide with 3'-chloro-2-iodobenzoic acid in the presence of a catalyst such as copper (II) acetate. The reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
Acetanilide, 3'-chloro-2-iodo- has been the subject of various scientific research studies due to its potential applications in different fields. This compound has been studied for its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-iodoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHBCHAFDYSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170126 | |
Record name | Acetanilide, 3'-chloro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 3'-chloro-2-iodo- | |
CAS RN |
17641-03-1 | |
Record name | Acetanilide, 3'-chloro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 3'-chloro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.